4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common approach starts with the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6-position. This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to form the tetrahydroquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-BROMO-1,3-BENZODIOXOL-5-YL)ACETIC ACID: Shares the benzodioxole moiety but differs in the acetic acid group.
4-BROMO-N-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-ETHYLANILINE: Contains a similar brominated benzodioxole structure but with different substituents.
Uniqueness
4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its combination of a brominated benzodioxole moiety and a tetrahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-9-3-4-11-12(6-17(21)20-18(11)10(9)2)13-5-15-16(7-14(13)19)23-8-22-15/h3-5,7,12H,6,8H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBCCFOGARQARE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC4=C(C=C3Br)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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